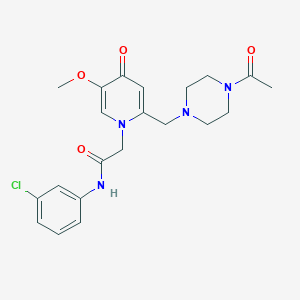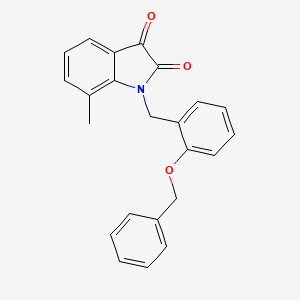![molecular formula C18H17N9O B2422257 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phényl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034382-26-6](/img/structure/B2422257.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phényl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N9O and its molecular weight is 375.396. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les maladies infectieuses restent un défi de santé important, nécessitant le développement de nouveaux agents antimicrobiens. Des chercheurs ont synthétisé une série de dérivés de triazolo [4,3-a]pyrazine et évalué leur activité antibactérienne . Parmi ces composés, certains ont présenté des effets antibactériens modérés à bons contre les souches de Staphylococcus aureus Gram-positif et de Escherichia coli Gram-négatif. Notamment, le composé 2e a montré une activité antibactérienne supérieure, comparable à celle de l'ampicilline, un agent de première ligne. La relation structure-activité de ces dérivés a également été explorée.
Systèmes hétérocycliques azotés
Les hétérocycles contenant de l'azote jouent un rôle crucial dans les produits naturels, les médicaments synthétiques et les matériaux fonctionnels. Dans le domaine pharmaceutique, ces composés sont des composants essentiels de divers médicaments. Par exemple, la chlorpromazine (utilisée pour la psychose), le captopril (pour l'hypertension), le delorazepam (pour l'anxiété) et l'isoniazide (pour la tuberculose) contiennent tous des fragments hétérocycliques azotés .
Développement potentiel de médicaments
La synthèse et la caractérisation de dérivés de triazolo [4,3-a]pyrazine ouvrent des possibilités pour le développement de médicaments. Ces composés pourraient servir d'échafaudages pour la conception de nouveaux médicaments avec des activités pharmacologiques diverses. Les chercheurs continuent d'explorer leur potentiel dans divers domaines thérapeutiques, notamment les agents antitumoraux, antimicrobiens, antiviraux et anxiolytiques .
Synthèse mécanochimique
En 2022, une méthode mécanochimique a été développée pour obtenir des 1,2,4-triazolo [1,5-a]pyridines. Cette approche impliquait la réaction entre les azinium-N-imines et les nitriles via une réaction de cycloaddition [3 + 2], facilitée par l'acétate de cuivre .
Mécanisme D'action
Target of Action
The primary targets of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide affects several biochemical pathways. It disrupts the signaling pathways that promote cell growth and survival, leading to a halt in the growth of cells . Additionally, it affects the pathways involved in angiogenesis, reducing the formation of new blood vessels .
Pharmacokinetics
The compound’s ability to inhibit the growth of cells suggests that it is able to reach its targets within the body
Result of Action
The result of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide’s action is the inhibition of cell growth and angiogenesis . It achieves this by binding to and inhibiting the activity of c-Met and VEGFR-2, key proteins in these processes . This leads to a halt in the growth of cells and a reduction in the formation of new blood vessels .
Propriétés
IUPAC Name |
2-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O/c28-18(15-10-21-27(24-15)14-4-2-1-3-5-14)22-13-6-8-25(11-13)16-17-23-20-12-26(17)9-7-19-16/h1-5,7,9-10,12-13H,6,8,11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNJGSOPDDEZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)
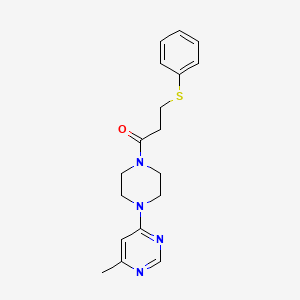
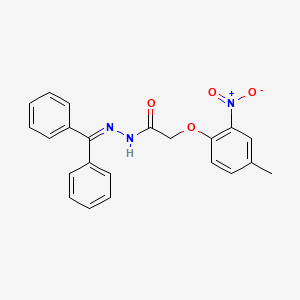
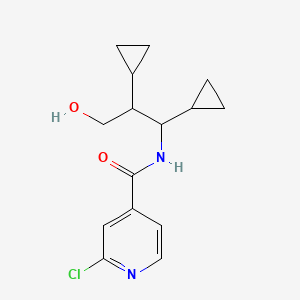
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)
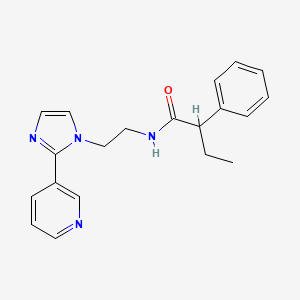
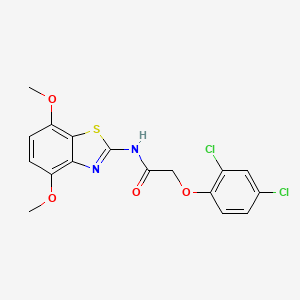
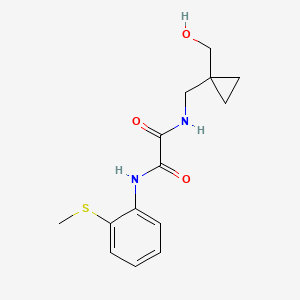

![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2422192.png)
![2-(Phenylmethoxycarbonylamino)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2422195.png)
